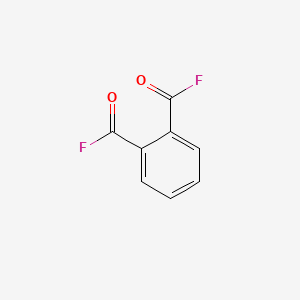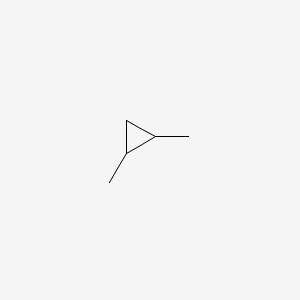
1,2-Dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcyclopropane is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms . It has three stereoisomers: one cis-isomer and a pair of trans-enantiomers, which differ depending on the orientation of the two methyl groups . The compound is known for its ring tension, which results in a relatively unstable structure .
Preparation Methods
1,2-Dimethylcyclopropane can be synthesized through various methods. One common method involves the reaction of carbenes with alkenes or cycloalkenes . For instance, dichlorocarbenes can form cyclopropane structures when created in situ from reagents such as chloroform and potassium hydroxide . Another method involves the use of diazomethane, which, upon exposure to light, heat, or copper, facilitates the formation of methylene, the simplest carbene .
Chemical Reactions Analysis
1,2-Dimethylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1,2-Dimethylcyclopropane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dimethylcyclopropane exerts its effects involves the interaction of its strained ring structure with various molecular targets. The ring strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
1,2-Dimethylcyclopropane is one of ten structural isomers that share the general formula C5H10. The other isomers include:
- Cyclopentane
- Methylcyclobutane
- 1,1-Dimethylcyclopropane
- Ethylcyclopropane
- 1-Pentene
- 2-Pentene
- 2-Methyl-1-butene
- 3-Methyl-1-butene
- 2-Methyl-2-butene
Compared to these isomers, this compound is unique due to its specific ring structure and the presence of two adjacent methyl groups, which contribute to its distinct chemical properties and reactivity .
Properties
CAS No. |
2402-06-4 |
|---|---|
Molecular Formula |
C5H10 |
Molecular Weight |
70.13 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI Key |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)

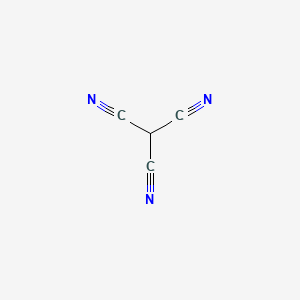
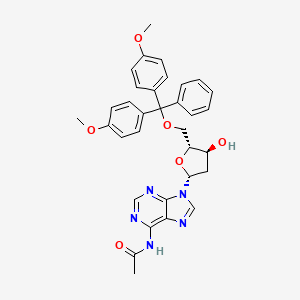
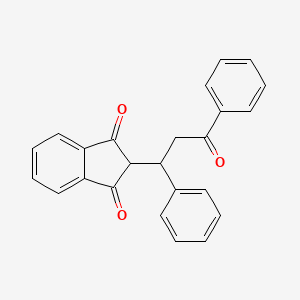


![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
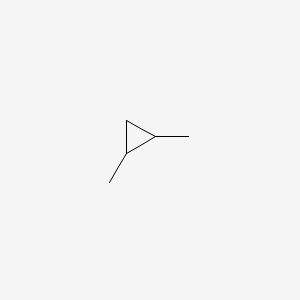
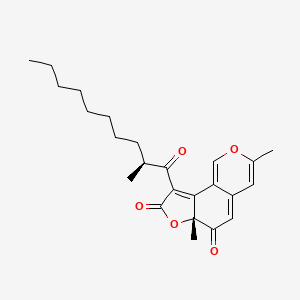

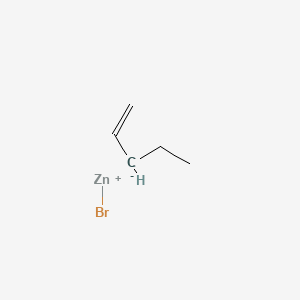
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
